6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine
Overview
Description
6-Bromo-1H-pyrrolo[3,2-b]pyridin-5-amine is a heterocyclic compound that features a bromine atom attached to a pyrrolo[3,2-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine typically involves the bromination of pyrrolo[3,2-b]pyridine derivatives. One common method is the direct bromination of 1H-pyrrolo[3,2-b]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve good yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of safer and more environmentally friendly brominating agents is also considered to minimize hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1H-pyrrolo[3,2-b]pyridin-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Substitution: Formation of various substituted pyrrolo[3,2-b]pyridine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyrrolo[3,2-b]pyridine derivatives.
Scientific Research Applications
6-Bromo-1H-pyrrolo[3,2-b]pyridin-5-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds targeting various diseases, including cancer and inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can form halogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with nucleic acids and proteins, affecting various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1H-pyrrolo[3,2-b]pyridine
- 6-Bromo-1H-benzimidazole
- 5-Bromo-1-methyl-1H-imidazole
Uniqueness
6-Bromo-1H-pyrrolo[3,2-b]pyridin-5-amine is unique due to its specific substitution pattern and the presence of both a bromine atom and an amine group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-4-3-6-5(1-2-10-6)11-7(4)9/h1-3,10H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMNCAVOUYPKNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(N=C21)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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